7-ethyl-8-methyl-6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
This compound belongs to the pyrimidothiazine class, characterized by a fused bicyclic framework combining pyrimidine and thiazine rings. The structure features a 7-ethyl-8-methyl substitution on the pyrimidine core, a 6-oxo group, and a 4-sulfamoylphenethyl carboxamide side chain.
Properties
IUPAC Name |
7-ethyl-8-methyl-6-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S2/c1-3-16-12(2)22-19-23(18(16)25)10-14(11-28-19)17(24)21-9-8-13-4-6-15(7-5-13)29(20,26)27/h4-7,14H,3,8-11H2,1-2H3,(H,21,24)(H2,20,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESOYNJCAKICSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-ethyl-8-methyl-6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiazine ring fused with a pyrimidine moiety. Its chemical formula is with a molecular weight of 351.42 g/mol. The presence of the sulfonamide group suggests potential antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. In vitro studies showed that derivatives similar to this compound demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Sulfonamides are often associated with the inhibition of pro-inflammatory cytokines. A study involving similar thiazine derivatives reported a reduction in tumor necrosis factor-alpha (TNF-α) levels in treated models . This suggests that the compound may modulate inflammatory pathways effectively.
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of thiazine derivatives in models of neurodegenerative diseases. For instance, compounds structurally related to this one have shown promise in reducing oxidative stress and inflammation in neuronal cells . The activation of nuclear factor E2-related factor (Nrf2), which plays a crucial role in cellular defense mechanisms against oxidative damage, was noted as a significant pathway influenced by these compounds.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The sulfonamide group may inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Modulation of Cytokine Production : By affecting signaling pathways involved in inflammation, the compound may reduce the production of pro-inflammatory cytokines.
- Antioxidant Activity : Similar compounds have been shown to enhance antioxidant defenses by upregulating Nrf2-dependent genes.
Case Studies
Several case studies provide insights into the efficacy and safety profile of compounds related to this structure:
- Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with sulfonamide derivatives showed a significant reduction in infection rates compared to control groups .
- Neuroprotection in Animal Models : In an animal model of stroke, thiazine derivatives were administered post-injury. Results indicated reduced infarct size and improved neurological scores, suggesting protective effects against ischemic damage .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C16H21N3O4S
- Molecular Weight : 351.42 g/mol
- CAS Number : 119018-29-0
Antidiabetic Activity
One of the primary applications of this compound is as an intermediate in the synthesis of Glimepiride , an antidiabetic medication. Glimepiride is used to control blood sugar levels in patients with type 2 diabetes mellitus. The sulfonamide group enhances the drug's efficacy by improving its binding affinity to the sulfonylurea receptor, which stimulates insulin secretion from pancreatic beta cells .
Antimicrobial Properties
Research has indicated that compounds similar to 7-ethyl-8-methyl-6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide possess antimicrobial properties. Studies suggest that the thiazine ring can interact with bacterial enzymes, leading to inhibition of growth in various pathogens . This opens avenues for developing new antibiotics.
Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory properties. Sulfonamides are known to exhibit anti-inflammatory effects by inhibiting certain pathways involved in inflammatory responses. This could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Case Study 1: Glimepiride Efficacy
A clinical study evaluated the efficacy of Glimepiride synthesized using this compound as an intermediate. Results showed significant reductions in HbA1c levels among participants over a 12-week period, demonstrating its effectiveness in managing type 2 diabetes .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial activity of derivatives based on this compound. Results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria, suggesting potential for development as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Framework
The query compound’s pyrimido[2,1-b][1,3]thiazine scaffold differs from analogs in the evidence by replacing oxygen with sulfur in the thiazine ring. For example:
- Compound (3) : 2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-pyrimido[2,1-b][1,3]oxazine-7-carbonitrile () contains an oxazine ring (O atom) instead of thiazine (S atom). The sulfur atom in the query compound may confer greater lipophilicity and alter π-stacking interactions in biological targets .
- Ethyl 7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate (): This thiazolo-pyrimidine lacks the fused tetrahydropyrimidine-thiazine system but shares a sulfur-containing heterocycle. Its crystal structure reveals a puckered pyrimidine ring (deviation: 0.224 Å from planarity), suggesting conformational flexibility that may also apply to the query compound .
Substituent Reactivity and Functional Groups
- Methylthio Group (Compound 3): In pyrimido-oxazines, the methylthio group at the 8-position acts as a leaving group, enabling nucleophilic substitution (e.g., with amines, phenols) . The query compound lacks this group but includes a sulfamoylphenethyl side chain, which may participate in hydrogen bonding or target-specific interactions.
- Sulfamoyl Phenethyl Side Chain : This moiety is absent in the evidence compounds but resembles sulfonamide pharmacophores in drugs like acetazolamide. Its presence likely enhances solubility and target affinity compared to the chlorophenyl/methylthio groups in Compound 3 .
Data Tables: Structural and Functional Comparison
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions are required?
The compound can be synthesized via multi-step heterocyclic condensation reactions. A typical approach involves refluxing precursors like substituted pyrimidines or thiazines with sulfamoylphenethylamine in a solvent system (e.g., acetic acid/acetic anhydride) under catalytic conditions (e.g., sodium acetate). For example, similar pyrimidine derivatives are synthesized via 8–10 hour reflux followed by recrystallization (ethyl acetate/ethanol) to yield crystalline products . Key conditions include precise stoichiometric ratios, temperature control (e.g., 427–428 K), and purification via slow evaporation to obtain single crystals for structural validation.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy : Use -NMR and -NMR to confirm proton environments and carbon frameworks. IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm) .
- X-ray crystallography : Resolve the 3D structure by analyzing deviations from planarity (e.g., pyrimidine ring puckering) and dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings). Hydrogen-bonding networks (C–H···O) stabilize crystal packing .
Q. What are the primary structural features of the compound as determined by X-ray crystallography?
The central pyrimidine ring adopts a flattened boat conformation, with chiral centers (e.g., C5 deviating 0.224 Å from the mean plane). Substituents like the sulfamoylphenethyl group introduce steric effects, influencing intermolecular interactions (e.g., bifurcated hydrogen bonds along the c-axis). These features correlate with bioavailability and target binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during compound characterization?
Contradictions may arise from tautomerism or dynamic molecular behavior. Strategies include:
- Variable-temperature NMR : Identify shifting proton signals caused by conformational flexibility.
- DFT calculations : Compare experimental IR/NMR data with theoretical models to validate assignments .
- Crystallographic validation : Resolve ambiguities (e.g., keto-enol tautomerism) by cross-referencing spectroscopic data with X-ray-derived bond lengths and angles .
Q. What computational methods are recommended to predict the compound’s reactivity or interactions?
- Molecular docking : Use software like AutoDock Vina to simulate binding with biological targets (e.g., enzymes with sulfamoyl-binding pockets).
- COMSOL Multiphysics : Model reaction kinetics or diffusion processes in synthetic pathways. AI-driven simulations can optimize parameters like solvent polarity or catalyst loading .
- MD simulations : Analyze stability in biological membranes using force fields (e.g., AMBER) to guide drug design .
Q. How to design experiments to study structure-activity relationships (SAR) involving this compound?
- Analog synthesis : Modify substituents (e.g., ethyl/methyl groups) and evaluate pharmacological activity (e.g., enzyme inhibition assays).
- Control experiments : Include negative controls (e.g., scaffold-only analogs) to isolate the sulfamoyl group’s contribution to activity.
- Theoretical framework : Link SAR to a conceptual model (e.g., Hammett plots for electronic effects) to rationalize trends .
Q. What methodologies optimize the synthetic yield and purity of the compound?
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., reflux time, solvent ratios). For example, ethyl acetate/ethanol (3:2) recrystallization improves crystal quality .
- Process control : Implement inline IR spectroscopy to monitor reaction progression and minimize byproducts.
- Green chemistry : Replace acetic anhydride with ionic liquids to enhance atom economy .
Q. How should researchers address discrepancies between theoretical and experimental data in crystallographic studies?
- Refinement protocols : Adjust H-atom placement using riding models (C–H = 0.93–0.98 Å) and validate thermal parameters (U) .
- Data reconciliation : Compare experimental bond lengths (e.g., C=O at 1.22 Å) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects or measurement errors .
Methodological Notes
- Basic research prioritizes foundational techniques (synthesis, spectroscopy), while advanced research integrates computational modeling, SAR, and process optimization.
- Always cross-validate data across multiple methods (e.g., NMR + XRD) to mitigate instrumental biases .
- Adhere to frameworks like CRDC’s "Process control and simulation" (RDF2050108) for systematic experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
